molecular formula C16H13N3O2 B602216 N-Carbamoyl Carbamazepine CAS No. 1219170-51-0

N-Carbamoyl Carbamazepine

Cat. No.: B602216
CAS No.: 1219170-51-0
M. Wt: 279.3
InChI Key:
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Description

N-Carbamoyl Carbamazepine, also known as 5-carbamoyl-5H-dibenz[b,f]azepine, is a derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. This compound is primarily used in the treatment of epilepsy and neuropathic pain. It is also employed as an adjunctive treatment in schizophrenia and bipolar disorder .

Scientific Research Applications

N-Carbamoyl Carbamazepine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N-Carbamoyl Carbamazepine, like its parent compound Carbamazepine, primarily targets voltage-gated sodium channels in their inactive conformation . This prevents repetitive and sustained firing of an action potential . Carbamazepine also has effects on serotonin systems , but the relevance to its antiseizure effects is uncertain .

Mode of Action

This compound, similar to Carbamazepine, binds preferentially to voltage-gated sodium channels, preventing them from opening . This stops the neuronal sodium current from gaining sufficient amplitude to depolarize the nerve and inhibits the repetitive neuronal firing that occurs during a seizure .

Biochemical Pathways

The major route of metabolism for Carbamazepine is conversion to CBZ 10,11-epoxide (CBZ-E) . This reaction is primarily catalyzed by CYP3A4 although CYP2C8 also plays a role, and involvement of CYP3A5 has also been suggested . The conversion of the Carbamazepine metabolite 3-hydroxycarbamazepine (3-OHCBZ) to the catechol 2,3-dihydroxycarbamazepine (2,3-diOHCBZ) followed by subsequent oxidation to a reactive o-quinone species has been proposed as a possible bioactivation pathway in the pathogenesis of Carbamazepine-induced hypersensitivity .

Pharmacokinetics

Carbamazepine is fairly completely absorbed after oral doses, with an elimination half-life of about 35 hours (range 18 to 65 hours) . It is metabolized in the liver, primarily by CYP3A4, to active metabolites . Only a small fraction (about 5%) is excreted unchanged .

Result of Action

The result of Carbamazepine’s action is the control of seizures and the treatment of pain resulting from trigeminal neuralgia . It is also given to control the symptoms of bipolar disorder . Carbamazepine’s mechanism of action results in increased clearance of anticonvulsant drugs including itself, as well as phenytoin, valproate, lamotrigine, diazepam; this can result in breakthrough seizures .

Action Environment

Carbamazepine is often detected as an aquatic contaminant and can disrupt various behaviors of fishes . It is among the ten most frequent pharmaceuticals that occur in the aquatic systems, with known effects on inhabiting organisms, including bivalves . Bivalves are important species in coastal ecosystems, often exhibiting a dominant biomass within invertebrate communities .

Safety and Hazards

Carbamazepine toxicity can occur at levels higher than 40 mg/L, with usual therapeutic levels being 4 to 12 mg/L . Significant toxicity can lead to disorientation and ataxia at levels of 11–15 mg/L; aggression and hallucinations with levels of 15–25 mg/L .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamoyl Carbamazepine can be synthesized through various methods. One common approach involves the reaction of iminostilbene with urea in a protonating medium . Another method includes the phosgenation of 5H-dibenz[b,f]azepine followed by amidation with ammonia in alcohol or ammonium hydroxide in toluene . These methods are designed to introduce the N-carbamoyl group efficiently.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorocarbonylation and subsequent ammonolysis of iminostilbene . These methods are preferred due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl Carbamazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carbamoyl Carbamazepine is unique due to its specific binding affinity for voltage-gated sodium channels and its broad spectrum of activity in treating various neurological disorders. Unlike its analogues, it has a well-established safety profile and is widely used in clinical practice .

Properties

IUPAC Name

N-carbamoylbenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-15(20)18-16(21)19-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)19/h1-10H,(H3,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYQIRGCBFIMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747287
Record name N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219170-51-0
Record name (5H-Dibenzo(b,f)azepin-5-ylcarbonyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219170510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5H-DIBENZO(B,F)AZEPIN-5-YLCARBONYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SF4XM6M0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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